molecular formula C15H21NO3S B12673161 Carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester CAS No. 165550-02-7

Carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester

Cat. No.: B12673161
CAS No.: 165550-02-7
M. Wt: 295.4 g/mol
InChI Key: VDSKJGXTBJNVDS-WAYWQWQTSA-N
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Description

Carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a carbamothioic acid group, a butenyloxy group, and a methoxyphenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester typically involves the reaction of 3-(2-butenyloxy)-4-methoxyphenyl isothiocyanate with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the product.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester
  • Carbamothioic acid, (3-(2-butenyloxy)-4-hydroxyphenyl)-, O-(1-methylethyl) ester

Uniqueness

Carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable molecule for various applications.

Properties

CAS No.

165550-02-7

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

O-propan-2-yl N-[3-[(Z)-but-2-enoxy]-4-methoxyphenyl]carbamothioate

InChI

InChI=1S/C15H21NO3S/c1-5-6-9-18-14-10-12(7-8-13(14)17-4)16-15(20)19-11(2)3/h5-8,10-11H,9H2,1-4H3,(H,16,20)/b6-5-

InChI Key

VDSKJGXTBJNVDS-WAYWQWQTSA-N

Isomeric SMILES

C/C=C\COC1=C(C=CC(=C1)NC(=S)OC(C)C)OC

Canonical SMILES

CC=CCOC1=C(C=CC(=C1)NC(=S)OC(C)C)OC

Origin of Product

United States

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